![molecular formula C21H23N3O3S B2936970 Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946207-02-9](/img/structure/B2936970.png)
Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound. It is a derivative of pyrimidine, a nitrogen-containing heterocycle . The compound is part of a class of molecules that are ubiquitous in pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process constructs a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, transforming them into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques such as IR, 1H NMR, and mass spectral data . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may interact with its targets to modulate these pathways, leading to changes in cellular function.
Biochemical Pathways
The compound likely affects several biochemical pathways. As mentioned, it may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are involved in a variety of cellular processes, including inflammation, cell survival, and stress responses. The inhibition of these pathways could lead to a decrease in inflammation and an increase in cell survival .
Result of Action
The result of the compound’s action is likely a decrease in inflammation and an increase in cell survival, as suggested by studies on similar compounds . This is due to the compound’s potential ability to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
propan-2-yl 7-methyl-4-oxo-5-phenyl-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-6-8-10-14)15(13(4)22-18)20(26)27-12(2)3/h5-10,12,16H,1,11H2,2-4H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUIHAFJXFTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=CC=C3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
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